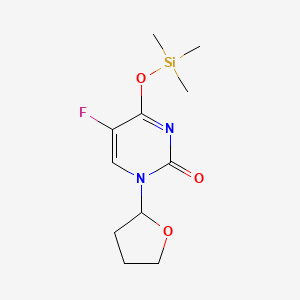

Ftorafur, TMS

Description

Historical Trajectory and Academic Evolution of Fluoropyrimidine Compounds

However, the intravenous administration of 5-FU was associated with erratic absorption and a short half-life of 8 to 20 minutes, necessitating continuous infusions to maintain therapeutic levels. uwo.canih.gov This led to the development of second-generation oral fluoropyrimidines, including Ftorafur (Tegafur), with the goal of providing a more convenient and potentially less toxic alternative. cancernetwork.com Ftorafur, a prodrug of 5-FU, was first synthesized in 1967. oup.com Its development marked a significant step in the evolution of fluoropyrimidine therapy, aiming to improve the pharmacokinetic profile and therapeutic index of 5-FU. researchgate.netcancernetwork.com

Ftorafur's Significance as a Prodrug in Pharmacological Research

Ftorafur is a prodrug, meaning it is an inactive compound that is converted into the active therapeutic agent, 5-FU, within the body. droracle.aiguidetopharmacology.orglktlabs.com This conversion is primarily mediated by the enzyme cytochrome P450 2A6 (CYP2A6) in the liver, as well as by soluble enzymes in the systemic circulation. drugbank.comkarger.com The slow and sustained release of 5-FU from Ftorafur was intended to mimic the effects of continuous intravenous 5-FU infusion, offering the convenience of oral administration. cancernetwork.com

To enhance the efficacy and modulate the toxicity of Ftorafur, it is often combined with other agents. A notable example is the combination of tegafur (B1684496) and uracil (B121893) in a 1:4 molar ratio, known as UFT. hemonc.orgoup.com Uracil competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. cancernetwork.comoup.com This inhibition leads to higher and more sustained concentrations of 5-FU in tumor tissues. hemonc.orgoup.com Another combination, S-1, includes tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity). droracle.ai

Contemporary Research Challenges and Opportunities in Ftorafur Analogs

Current research is focused on developing novel Ftorafur analogs and delivery systems to overcome these limitations. One area of investigation involves creating derivatives that are less dependent on CYP2A6 for activation, potentially leading to more consistent and predictable conversion to 5-FU. researchgate.net Researchers are also exploring the synthesis of Ftorafur analogs with modifications to the furan (B31954) ring, which may exhibit altered metabolic pathways and improved therapeutic profiles. karger.com

Furthermore, the development of novel oral fluoropyrimidine formulations continues to be a major focus. nih.gov The goal is to design drugs with improved tumor selectivity, reduced toxicity, and greater convenience for patients. oup.com This includes the exploration of different DPD inhibitors and other modulators to optimize the pharmacology of 5-FU. cancernetwork.com The synthesis of Ftorafur derivatives containing silicon, germanium, and tin has also been explored, with some germanium-modified analogs showing an ability to interfere with transcription and replication processes. researchgate.net Studies have also looked into sulfur analogues of Ftorafur, which have shown cytotoxicity in vitro. nih.gov

The continued exploration of Ftorafur analogs and novel drug delivery strategies holds the promise of further refining fluoropyrimidine therapy, leading to more effective and better-tolerated treatments for a wide range of cancers.

Structure

3D Structure

Properties

Molecular Formula |

C11H17FN2O3Si |

|---|---|

Molecular Weight |

272.35 g/mol |

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)-4-trimethylsilyloxypyrimidin-2-one |

InChI |

InChI=1S/C11H17FN2O3Si/c1-18(2,3)17-10-8(12)7-14(11(15)13-10)9-5-4-6-16-9/h7,9H,4-6H2,1-3H3 |

InChI Key |

STWOABMRTGNUOL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=O)N(C=C1F)C2CCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ftorafur and Analogs

Strategies for Ftorafur Synthesis

The synthesis of Ftorafur and its derivatives involves intricate chemical processes, primarily focusing on the modification of the pyrimidine (B1678525) and tetrahydrofuran (B95107) moieties.

Alkylation Reactions in Pyrimidine Scaffold Derivatization

Alkylation is a fundamental process in the derivatization of the pyrimidine scaffold of Ftorafur. This typically involves the introduction of alkyl groups at specific nitrogen atoms of the pyrimidine ring, which can significantly influence the compound's properties. googleapis.com Standard conditions, such as the Mitsunobu reaction, are often employed for the alkylation of the ring nitrogen. googleapis.com The pyrimidine scaffold itself is a key component in many bioactive drugs, and efficient synthetic routes, including alkylation reactions, are continuously sought to produce derivatives with desired characteristics. researchgate.net The use of ultrasound has also been explored as an alternative energy source to facilitate these reactions, sometimes leading to higher yields and shorter reaction times. researchgate.net

Exploration of Stereoselective Synthesis Routes for Ftorafur Enantiomers

Ftorafur possesses a chiral center at the C2 position of the tetrahydrofuran ring, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers. google.com The biological activity of these enantiomers can differ, prompting the exploration of stereoselective synthesis routes to obtain enantiomerically pure forms. ugr.esnih.gov Stereoselective synthesis is a critical area of organic chemistry that aims to selectively produce a specific stereoisomer. ijfans.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. nih.govijfans.org For instance, lipase-mediated resolution procedures have been utilized to separate enantiomers of key intermediates in the synthesis of related furanose-containing compounds. mdpi.com Such strategies are vital for investigating the distinct pharmacological profiles of individual Ftorafur enantiomers. ugr.es

Synthesis of Ftorafur Analogues and Prodrug Derivatives

The development of Ftorafur analogs and prodrugs aims to enhance its therapeutic index by improving properties such as oral bioavailability and tumor selectivity, while reducing toxicity. researchoutreach.org

Rational Design Principles for Modified Fluoropyrimidine Structures

Rational drug design plays a pivotal role in the development of new fluoropyrimidine derivatives. nih.govacs.org This approach involves modifying the chemical structure of a lead compound, like Ftorafur or capecitabine, to achieve a desired therapeutic outcome. researchoutreach.orgnih.gov A key strategy is to alter the metabolic pathway of the drug. For example, by redesigning the structure of capecitabine, researchers have created pencitabine, a hybrid molecule that avoids metabolic conversion to 5-fluorouracil (B62378) and its associated toxicities. researchoutreach.orgnih.govacs.org This was achieved by introducing structural modifications that block the action of enzymes responsible for this conversion. nih.gov Such designs often aim to create prodrugs with improved oral bioavailability and reduced side effects. nih.gov

Incorporation of Bioactive Functional Groups and Linkers

To enhance the therapeutic efficacy and targeting of Ftorafur, various bioactive functional groups and linkers can be incorporated into its structure. nih.govresearchgate.net This can involve conjugating the drug to lipids to create lipid-drug conjugates, which can improve lipophilicity and drug loading into delivery systems like nanoparticles. researchgate.net The choice of linker is critical as it influences the release of the active drug from the conjugate. researchgate.net Additionally, functional groups can be introduced to enable "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new derivatives. sci-hub.se The goal of these modifications is to create derivatives with enhanced properties such as increased selectivity, metabolic stability, and absorption, while minimizing toxicity. researchgate.net

Application of Silylation Chemistry in Synthesis (e.g., Trimethylsilyl (B98337) Protection)

Silylation, particularly the use of the trimethylsilyl (TMS) group, is a crucial technique in the synthesis of Ftorafur and its analogs. tandfonline.comnih.gov The TMS group serves as a protecting group for hydroxyl and other reactive functional groups during synthesis. libretexts.orgwikipedia.org This protection is necessary to prevent unwanted side reactions at these sites while other parts of the molecule are being modified. libretexts.org

The process typically involves reacting the compound with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide, in the presence of a base. wikipedia.orgorgosolver.com For instance, in the synthesis of hydroxylated Ftorafur metabolites, 2,4-bis(trimethylsilyl)-5-fluorouracil is a key intermediate. nih.gov This silylated derivative is then reacted with other reagents to construct the desired molecule. nih.gov The TMS protecting groups are chemically inert under many reaction conditions but can be easily removed (deprotected) using aqueous acid or a fluoride (B91410) ion source, regenerating the original functional group. libretexts.org This strategy of protection and deprotection is fundamental in the multi-step synthesis of complex molecules like Ftorafur derivatives. researchgate.net

Advanced Chemical Characterization in Synthetic Research

In the synthesis and development of Ftorafur and its analogs, advanced analytical techniques are indispensable for confirming the chemical structures, assessing purity, and understanding the stereochemistry of the synthesized compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods in this regard. These techniques provide detailed information at the molecular level, ensuring the identity and quality of the final products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (utilizing TMS as internal standard)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including Ftorafur and its derivatives. jchps.com It provides critical information about the molecular structure by mapping the chemical environments of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F. jchps.comvanderbilt.edu The data obtained from NMR spectra, including chemical shifts, signal multiplicities, and coupling constants, allows researchers to piece together the connectivity and spatial arrangement of atoms within a molecule. libretexts.org

A key aspect of NMR spectroscopy is the use of an internal standard to provide a reference point for the chemical shift scale. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. jchps.comlibretexts.org Its protons are chemically equivalent and highly shielded, producing a single, sharp signal at 0 parts per million (ppm), which is upfield from the signals of most organic compounds. jchps.comlibretexts.org The chemical shifts of the protons in the sample molecule are then reported relative to this zero point. jchps.com TMS is chemically inert, soluble in most organic solvents, and volatile, making it easy to remove from the sample after analysis. jchps.com

In the context of Ftorafur research, NMR is used to confirm the successful synthesis of the target molecule and its analogs. For example, in the synthesis of hydroxylated metabolites of Ftorafur, such as 3'-hydroxyftorafur and 4'-hydroxyftorafur, NMR would be used to determine the position of the hydroxyl group on the tetrahydrofuran ring. nih.gov The chemical shifts and splitting patterns of the protons on this ring would be distinct for each isomer, allowing for unambiguous identification.

Furthermore, ¹⁹F NMR is particularly valuable for fluorine-containing compounds like Ftorafur. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of the fluorine atom provides direct evidence of its electronic environment within the molecule.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Organic Molecules This table illustrates general chemical shift regions and is not specific to Ftorafur.

| Type of Proton | Chemical Shift (δ, ppm) |

| Alkyl (C-H) | 0.9 - 1.8 |

| Alkyl adjacent to an electronegative atom (e.g., O-C-H) | 3.3 - 4.5 |

| Alkene (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Aldehyde (CHO) | 9.0 - 10.0 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 |

Data sourced from general NMR principles. libretexts.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is another critical analytical tool in the synthetic research of Ftorafur. It provides information about the molecular weight and elemental composition of a compound, serving as a primary method for confirming its identity. uu.nl In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion.

For Ftorafur (C₈H₉FN₂O₃), the expected molecular weight is approximately 200.17 g/mol . medkoo.compharmacompass.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the molecular formula and distinguishing it from other compounds with the same nominal mass.

In addition to molecular identification, MS is extensively used for purity assessment. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique can separate Ftorafur from its precursors, byproducts, and degradation products, with the mass spectrometer providing specific detection for each component. uu.nlnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity, making it possible to quantify trace-level impurities. nih.gov

The fragmentation pattern of a molecule in the mass spectrometer can also provide structural information. Under specific conditions, the parent ion of Ftorafur will break apart into smaller, characteristic fragment ions. By analyzing these fragments, researchers can deduce aspects of the molecule's structure, which complements the data obtained from NMR spectroscopy. For instance, the fragmentation might show the loss of the tetrahydrofuran moiety from the 5-fluorouracil base.

In the synthesis of Ftorafur analogs, MS is invaluable for confirming that the desired chemical modification has occurred. For example, if a new functional group is added to the Ftorafur scaffold, the mass spectrum will show a corresponding increase in the molecular weight.

Table 2: Key Mass Spectrometry Data for Ftorafur

| Property | Value | Reference |

| Chemical Formula | C₈H₉FN₂O₃ | medkoo.compharmacompass.com |

| Molecular Weight | 200.17 g/mol | medkoo.compharmacompass.com |

| Exact Mass | 200.06 | medkoo.com |

Prodrug Activation and Biotransformation Pathways of Ftorafur

Enzymatic Conversion Mechanisms of Ftorafur to 5-Fluorouracil (B62378) (5-FU)

The conversion of Ftorafur to 5-FU is a critical step for its cytotoxic effect and is accomplished by different enzyme systems through separate mechanisms. oup.comoup.com

The primary and most studied pathway for Ftorafur activation involves the cytochrome P450 (CYP450) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver. researchgate.netwikipedia.orgmdpi.com This pathway initiates the conversion to 5-FU via hydroxylation at the C-5' position of Ftorafur's tetrahydrofuran (B95107) ring. researchgate.netnih.gov

Research using cDNA-expressed human P450 enzymes has identified several isoforms capable of catalyzing the formation of 5-FU from Ftorafur. capes.gov.brnih.gov Studies have demonstrated that CYP2A6, CYP1A2, CYP2E1, and CYP3A5 are all highly active in this conversion process. capes.gov.brnih.gov In rat liver microsomes, CYP1A2 and CYP3A1 were also found to have important roles in the bioactivation of Ftorafur. nih.gov

The specific contributions of these enzymes can vary. Kinetic analyses have revealed that CYP1A2 exhibits the highest intrinsic clearance (Vmax/Km) value for 5-FU formation, while CYP2A6 shows a high maximal velocity (Vmax). capes.gov.brnih.gov Further studies have confirmed that CYP1A2, CYP2A6, and CYP2C8 are key enzymes in the human liver for this biotransformation, with their relative importance potentially differing among individuals. capes.gov.brnih.govuv.es The conversion is stereospecific, with CYP2A6 demonstrating preferential metabolism of one enantiomer over the other. researchgate.net The involvement of these specific CYP enzymes is highlighted by inhibition studies where antibodies against CYP1A2, CYP2A6, and CYP2C8 were shown to inhibit the formation of 5-FU in human liver microsomes. capes.gov.brnih.gov

Table 1: Key Cytochrome P450 Isoforms in Ftorafur Activation

| Enzyme | Role in Ftorafur Metabolism | Key Findings | Citations |

|---|---|---|---|

| CYP2A6 | Catalyzes 5'-hydroxylation | High Vmax; stereospecific conversion. researchgate.netcapes.gov.brnih.gov | researchgate.netnih.govcapes.gov.brnih.govuv.esresearchgate.net |

| CYP1A2 | Catalyzes 5'-hydroxylation | Highest intrinsic clearance (Vmax/Km). capes.gov.brnih.gov | capes.gov.brnih.govnih.govuv.esnih.gov |

| CYP2E1 | Catalyzes 5'-hydroxylation | Demonstrated high activity in in-vitro assays. capes.gov.brnih.gov | capes.gov.brnih.govnih.gov |

| CYP3A5 | Catalyzes 5'-hydroxylation | Demonstrated high activity in in-vitro assays. capes.gov.brnih.gov | capes.gov.brnih.govnih.gov |

| CYP2C8 | Catalyzes 5'-hydroxylation | Identified as an important enzyme in human liver microsomes. capes.gov.brnih.gov | capes.gov.brnih.govuv.es |

In addition to the well-documented microsomal CYP450 pathway, a second major activation pathway for Ftorafur exists, which is mediated by soluble enzymes. nih.govaacrjournals.orgresearchgate.net This pathway does not involve oxidation at the C-5' position but instead proceeds via an enzymatic cleavage, possibly hydrolytic, of the N-1—C-2′ bond of the Ftorafur molecule. nih.govaacrjournals.orgresearchgate.netnih.gov This direct cleavage yields 5-FU and 4-hydroxybutanal. nih.govaacrjournals.orgresearchgate.net This soluble enzyme activation pathway has been identified in various tissues, including the liver, small intestine, and brain. nih.govaacrjournals.orgresearchgate.net The existence of this pathway is significant because the distribution of CYP450 enzymes is more limited throughout the body, suggesting the soluble enzyme route may contribute to the systemic conversion of Ftorafur. nih.govresearchgate.net

The two distinct activation pathways of Ftorafur result in different intermediate metabolites.

In the CYP450-mediated pathway, the initial step is the hydroxylation of the tetrahydrofuran moiety, leading to the formation of 5'-hydroxytegafur. researchgate.netresearchgate.net This intermediate is unstable and subsequently breaks down to form 5-FU and succinaldehyde. aacrjournals.org

In the soluble enzyme pathway, the cleavage of the N-1—C-2′ bond directly produces 5-FU and 4-hydroxybutanal. nih.govaacrjournals.orgresearchgate.net The 4-hydroxybutanal intermediate is quickly metabolized further into either gamma-butyrolactone (B3396035) (GBL) or its open-ring form, gamma-hydroxybutyric acid (GHB). nih.govaacrjournals.orgresearchgate.net The formation of GBL/GHB from Ftorafur has been confirmed in the soluble enzyme fraction of liver homogenates. aacrjournals.org Other potential metabolites, such as cis- and trans-3'-hydroxyftorafur and 4'-hydroxyftorafur, have been synthesized and studied, though they showed no significant cytotoxic activity compared to Ftorafur itself. nih.gov

Table 2: Ftorafur Biotransformation Pathways and Metabolites

| Pathway | Enzyme System | Initial Step | Key Intermediates | Final Products | Citations |

|---|---|---|---|---|---|

| Pathway 1 | Hepatic Microsomal | C-5' Hydroxylation | 5'-Hydroxytegafur, Succinaldehyde | 5-Fluorouracil | researchgate.netaacrjournals.orgresearchgate.net |

| Pathway 2 | Soluble Enzymes | N-1—C-2' Cleavage | 4-Hydroxybutanal | 5-Fluorouracil, Gamma-butyrolactone (GBL), Gamma-hydroxybutyric acid (GHB) | nih.govaacrjournals.orgresearchgate.net |

Biochemical Modulation of Ftorafur Metabolism by Co-Administered Agents

The therapeutic efficacy of Ftorafur can be significantly altered by the co-administration of agents that modulate the metabolic pathways of its active metabolite, 5-FU. mednexus.org

Once Ftorafur is converted to 5-FU, the majority (over 80-85%) of the active 5-FU is rapidly catabolized and inactivated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). oup.comoup.compatsnap.comnih.gov DPD is the initial and rate-limiting enzyme in the breakdown pathway of pyrimidines, including 5-FU. oup.comoup.comcancernetwork.com To enhance the therapeutic window of 5-FU, Ftorafur is often combined with DPD inhibitors. wikipedia.org

Uracil (B121893) acts as a competitive inhibitor of DPD. oup.comoup.compatsnap.comcancernetwork.com When administered in a high molar ratio with Ftorafur (typically 4:1 in a formulation known as UFT), the excess uracil competes with 5-FU for the active site of the DPD enzyme. oup.comoup.comcancernetwork.com This competition slows the degradation of 5-FU, thereby increasing its bioavailability and prolonging its half-life. mdpi.compatsnap.com This biochemical modulation can lead to higher and more sustained concentrations of 5-FU in tumor tissues compared to normal tissues. oup.commednexus.org

Gimeracil (B1684388) (also known as 5-chloro-2,4-dihydroxypyridine or CDHP) is another DPD inhibitor, but it is significantly more potent than uracil. ascopubs.orgnih.gov Gimeracil is a component of the combination drug S-1, along with Ftorafur and oteracil potassium. researchgate.netnih.govnih.gov As a potent competitive inhibitor of DPD, Gimeracil effectively blocks the rapid catabolism of 5-FU, leading to a substantial increase in its plasma concentration and duration of action. ascopubs.orgnih.govbiorxiv.org

Preclinical studies in animal models have demonstrated the significant impact of DPD inhibitors on the pharmacokinetics of 5-FU derived from Ftorafur.

In a study comparing Ftorafur administered alone versus in combination with uracil (UFT), the concentration of 5-FU in tumor tissues was found to be 2 to 10 times higher with UFT, and these elevated concentrations were maintained for longer periods. mednexus.org The peak concentration (Cmax) of 5-FU was 11.7 times greater after UFT administration compared to Ftorafur alone. mednexus.org

Studies in rabbits with experimentally induced renal failure showed a direct correlation between renal function and the clearance of Gimeracil (CDHP). nih.gov Impaired renal function led to reduced clearance of the DPD inhibitor, which in turn retarded the clearance of 5-FU and increased its plasma concentrations. nih.gov This highlights the powerful effect of the DPD inhibitor on 5-FU pharmacokinetics.

The co-administration of DPD inhibitors fundamentally alters the elimination of 5-FU. While 5-FU administered alone has a very short half-life, its combination with inhibitors like Gimeracil in the S-1 formulation prolongs the half-life to several hours. nih.govascopubs.org This sustained exposure is a key goal of combining Ftorafur with DPD inhibitors, aiming to mimic the effects of a continuous 5-FU infusion with an oral agent. cancernetwork.com

In Vitro and Ex Vivo Metabolic Studies

The biotransformation of the prodrug Ftorafur (also known as Tegafur) into its active metabolite, 5-fluorouracil (5-FU), is a critical process governing its pharmacological activity. In vitro and ex vivo studies utilizing various biological systems have been instrumental in elucidating the complex metabolic pathways involved. These investigations have focused on identifying the key enzymes, tissue locations, and kinetics of this activation process.

Application of Liver Microsomal Systems and Subcellular Fractions

Liver microsomal systems and subcellular fractions, such as the cytosol (the 100,000 x g supernatant), are primary tools for investigating the metabolism of Ftorafur. nuvisan.comaacrjournals.org Studies using these preparations have revealed two major pathways for its activation to 5-FU. aacrjournals.orgnih.gov

The first is a microsomal pathway dependent on the cytochrome P-450 (CYP) enzyme system. nih.gov This pathway involves the oxidation of Ftorafur at the C-5' position of the tetrahydrofuran ring, leading to an unstable intermediate that subsequently breaks down to form 5-FU. aacrjournals.orgnih.gov Research has identified CYP2A6 as the principal isozyme responsible for this bioactivation in human liver microsomes. researchgate.netdrugbank.comnih.gov The involvement of CYP2A6 was confirmed through correlation studies with its marker activity (coumarin 7-hydroxylation), inhibition studies using specific substrates and antibodies, and experiments with cDNA-expressed CYP enzymes. researchgate.netnih.gov Kinetic analyses in human liver microsomes have shown that the conversion of Ftorafur to 5-FU follows biphasic kinetics, indicating the involvement of both high-affinity and low-affinity enzyme components. researchgate.netnih.gov

Table 1: Kinetic Parameters for 5-FU Formation from Ftorafur in Human Liver Preparations

| Preparation | Substrate | Kinetic Model | K_m (mM) | V_max (nmol/mg/min) |

| Liver Microsomes | Racemic Ftorafur | Biphasic | 0.43 (High-affinity) | 4.02 (High-affinity) |

| Liver Microsomes | R-Ftorafur | Biphasic | - | - |

| Liver Microsomes | S-Ftorafur | Monophasic | - | - |

| Liver Cytosol | Racemic Ftorafur | Monophasic | 16 | - |

| cDNA-expressed CYP2A6 | Racemic Ftorafur | - | Similar to microsomal high-affinity component | Highest among tested CYPs |

Data compiled from studies on human liver preparations. researchgate.netnih.govaacrjournals.org K_m (Michaelis constant) and V_max (maximum reaction velocity) values represent the mean from multiple samples where available. Dashes indicate data not specified in the cited sources.

Investigation in Various Cellular and Tissue Models (e.g., animal liver, small intestine, brain)

The metabolic activation of Ftorafur is not confined to the liver. Studies have demonstrated that its conversion to 5-FU occurs in various other tissues, which has implications for its activity and effects throughout the body. aacrjournals.orgnih.gov

The soluble enzyme pathway, which cleaves Ftorafur at the C-2' position, has been shown to be active not only in the liver but also in the small intestine and the brain of animal models. aacrjournals.orgnih.gov The presence of this metabolic capability in the small intestine is significant for orally administered Ftorafur, as pre-systemic metabolism can occur before the drug reaches the liver. journalirjgh.com The brain's ability to activate Ftorafur is also noteworthy and has been proposed as a potential contributor to its central nervous system effects. aacrjournals.orgnih.gov

In a study using partially hepatectomized rats, the conversion of Ftorafur to 5-FU was examined in multiple organs. nih.gov The results showed that even with a reduced liver mass, the levels of 5-FU in plasma and various tissues, including the remaining liver, kidney, lung, stomach, and small intestine, were maintained. nih.gov This suggests that extrahepatic tissues play a crucial role in the bioactivation of Ftorafur, ensuring the sustained release of 5-FU. nih.gov Among the organs examined, the tissue levels of 5-FU were found to be highest in the liver and kidney. nih.gov These findings underscore the widespread distribution of the enzymes capable of metabolizing Ftorafur.

Quantitative Analysis of Ftorafur and Metabolites in Biological Matrices

To understand the pharmacokinetics and metabolism of Ftorafur, sensitive and specific analytical methods are required to measure the concentrations of the parent drug and its key metabolites in complex biological matrices like plasma, serum, urine, and tissue homogenates. uu.nl

High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. nih.gov HPLC systems coupled with ultraviolet (UV) detection have been successfully used for the quantitative determination of 5-FU in human plasma, with methods validated for concentration ranges relevant to clinical practice. nih.gov For enhanced sensitivity and specificity, particularly for complex biological samples and low analyte concentrations, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is considered the gold standard. acs.orgunil.ch

LC-MS/MS methods have been developed for the simultaneous determination of Ftorafur, 5-FU, and other related compounds in human plasma. acs.org These methods often involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analytes from matrix interferences. nih.govacs.org In some cases, derivatization of the analyte is performed to improve its chromatographic behavior and detection sensitivity. acs.org For instance, a robust LC-MS/MS method using 4-bromomethyl-7-methoxycoumarin (B43491) for derivatization achieved a lower limit of quantitation of 1.0 ng/mL for 5-FU in human plasma. acs.org The validation of these bioanalytical methods ensures they are accurate, precise, and reliable for pharmacokinetic studies. acs.orgresearchgate.net

Table 2: Examples of Analytical Methods for Ftorafur and Metabolites

| Analyte(s) | Analytical Technique | Matrix | Lower Limit of Quantitation (LLOQ) |

| 5-Fluorouracil (5-FU) | HPLC-UV | Human Plasma | 5 ng/mL |

| 5-Fluorouracil (5-FU) | LC-MS/MS (with derivatization) | Human Plasma | 1.0 ng/mL |

| Ftorafur, 5-FU | LLE, LC-MS/MS | Human Plasma | 8 ng/mL (5-FU), 800 ng/mL (Ftorafur) |

| γ-Butyrolactone (GBL) | Gas Chromatography (GC) | Plasma | 0.5 µg/mL |

| 5-Fluorouracil (5-FU) | LC-MS/MS | Cultured Cells | 2.5 ng/mL |

This table provides examples of validated analytical methods from various research studies. nih.govacs.orgaacrjournals.org LLE: Liquid-Liquid Extraction.

Molecular Mechanisms of Action and Cellular Targets of Ftorafur Metabolites

Inhibition of Thymidylate Synthase (TS) by 5-Fluorodeoxyuridine Monophosphate (FdUMP)

A primary mechanism of action of ftorafur's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. calis.edu.cnresearchgate.net TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net

FdUMP acts as a suicide inhibitor by binding to the nucleotide-binding site of TS. researchgate.netnih.gov This binding is stabilized by the presence of a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF), forming a stable ternary complex between FdUMP, TS, and CH₂THF. calis.edu.cnresearchgate.net This complex effectively blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net The depletion of dTMP leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, specifically a decrease in deoxythymidine triphosphate (dTTP) and a relative increase in deoxyuridine triphosphate (dUTP). researchgate.net This imbalance disrupts DNA replication and repair processes. researchgate.netbiorxiv.org

Incorporation of 5-Fluorouracil (B62378) into Nucleic Acids

Beyond the inhibition of TS, the metabolites of 5-FU can be incorporated into both RNA and DNA, leading to significant cellular dysfunction. calis.edu.cnpharmgkb.org

The 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). calis.edu.cnoup.com This incorporation is a key mechanism of 5-FU's cytotoxic effects, with the amount of 5-FU incorporated into RNA being significantly higher than into DNA. oup.comnih.gov

The presence of 5-FU in RNA can have several detrimental effects:

Alteration of RNA Processing: The incorporation of 5-FU can interfere with the maturation and processing of ribosomal RNA (rRNA) and small nuclear RNA (snRNA). oup.comresearchgate.net

Impaired RNA Function: It can affect post-transcriptional modifications of transfer RNA (tRNA), such as pseudouridylation and methylation. nih.gov

Disrupted Translation: While the incorporation of 5-FU into mRNA may not directly inhibit its translation, it can lead to translational reprogramming and affect the fidelity of protein synthesis. nih.govmdpi.com Specifically, it has been shown to reduce the efficiency of translational recoding events like programmed frameshifting and increase stop codon read-through. mdpi.com

| Affected RNA Process | Consequence of 5-FU Incorporation | Reference |

|---|---|---|

| rRNA Processing | Inhibition of maturation into 18S, 5.8S, and 28S rRNAs. | oup.comresearchgate.net |

| tRNA Modification | Affects pseudouridylation and methylation, potentially altering tRNA function. | nih.gov |

| Protein Translation | Leads to translational reprogramming and reduced fidelity, including altered frameshifting and stop codon read-through. | nih.govmdpi.com |

The metabolite 5-fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA by DNA polymerases in place of dTTP. calis.edu.cnnih.gov This event, along with the increased incorporation of dUTP due to TS inhibition, compromises DNA integrity. acs.orgoncoscience.us

The key impacts on DNA include:

DNA Damage: The presence of uracil (B121893) or 5-FU in the DNA strand is recognized by the base excision repair (BER) pathway, initiated by enzymes like uracil-DNA glycosylase (UNG). nih.govacs.org The attempted repair can lead to the creation of abasic sites and DNA strand breaks. acs.org

Replication Blockage: If the incorporated 5-FU is not efficiently removed, it can block DNA replication, leading to cell cycle arrest and the activation of DNA damage response pathways. nih.gov

Interplay with One-Carbon Metabolism Pathways and Folate Cycle Enzymes

The efficacy of Ftorafur's metabolites is intricately linked to one-carbon metabolism and the folate cycle. nih.govfrontiersin.org This metabolic network is responsible for generating one-carbon units required for the synthesis of purines and thymidylate. nih.govtavernarakislab.gr

The central connection lies with the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF), which is essential for the FdUMP-mediated inhibition of thymidylate synthase. calis.edu.cnpharmgkb.org The intracellular concentration of reduced folates, such as CH₂THF, directly influences the stability of the inhibitory ternary complex. calis.edu.cn Polyglutamation of CH₂THF further enhances its affinity for the complex, thereby increasing the potency of TS inhibition. calis.edu.cn

The folate cycle itself is a series of interconnected reactions that regenerate tetrahydrofolate (THF) from dihydrofolate (DHF), a product of the TS reaction. tavernarakislab.gre-dmj.org Enzymes within this cycle, such as dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT), are critical for maintaining the pool of reduced folates necessary for both nucleotide synthesis and the action of fluoropyrimidines. tavernarakislab.gre-dmj.org Therefore, the cellular status of the folate cycle is a key determinant of the cytotoxic effects of Ftorafur's metabolites.

| Enzyme/Metabolite | Role in Ftorafur's Mechanism of Action | Reference |

|---|---|---|

| Thymidylate Synthase (TS) | Primary target of FdUMP; its inhibition depletes dTMP. | calis.edu.cnresearchgate.net |

| 5,10-Methylenetetrahydrofolate (CH₂THF) | Essential folate cofactor for the formation of the stable inhibitory complex with FdUMP and TS. | calis.edu.cnpharmgkb.org |

| Dihydrofolate Reductase (DHFR) | Regenerates THF from DHF, maintaining the pool of reduced folates. | tavernarakislab.gre-dmj.org |

| Serine Hydroxymethyltransferase (SHMT) | Converts THF to CH₂THF, directly supplying the cofactor for TS inhibition. | tavernarakislab.gre-dmj.org |

Induction of Specific Cellular Responses (e.g., Apoptosis, Differentiation) in Preclinical Models

The molecular damage inflicted by Ftorafur's metabolites ultimately triggers specific cellular responses, most notably apoptosis (programmed cell death). oup.comnih.gov The disruption of DNA and RNA synthesis, inhibition of TS, and accumulation of damaged macromolecules activate complex signaling pathways that converge on the apoptotic machinery.

Preclinical studies have demonstrated that 5-FU and its prodrugs can induce apoptosis in various cancer cell lines, including those from colorectal and oral cancers. nih.govresearchgate.net The induction of apoptosis is often mediated through caspase-dependent pathways. researchgate.netcancerindex.org For instance, the activation of p53 in response to DNA damage can trigger the expression of pro-apoptotic proteins like BAX. calis.edu.cn Furthermore, the RNA damage caused by FUTP incorporation can activate protein kinase R (PKR), which in turn phosphorylates the eukaryotic translation initiation factor eIF2α, a key event in stress-induced apoptosis. oup.com

In some preclinical models, treatment with 5-FU has also been associated with the induction of cellular differentiation. While apoptosis is the more predominant outcome, the profound metabolic stress and cell cycle alterations can, in certain contexts, push surviving cells towards a more differentiated state. The sustained induction of apoptosis appears to be a critical factor for the therapeutic efficacy observed in preclinical tumor models. nih.gov

Structure Activity Relationship Sar and Computational Studies of Ftorafur and Analogs

Elucidation of Key Structural Determinants for Bioactivity

The biological action of Ftorafur is intrinsically linked to its specific structural features. Understanding the role of each molecular component is crucial for explaining its mechanism of action and for the rational design of new derivatives.

The tetrahydrofuran (B95107) moiety attached to the N1 position of the 5-fluorouracil (B62378) (5-FU) ring is a critical determinant of Ftorafur's prodrug character. This group is essential for its metabolic conversion into the active cytotoxic agent, 5-FU. The metabolic activation of Ftorafur proceeds through two primary pathways.

One major pathway involves the microsomal cytochrome P-450 (CYP) enzyme system in the liver. doctorlib.org Specifically, enzymes such as CYP1A2, CYP2A6, and CYP2C8 catalyze the oxidation of the 5'-carbon on the tetrahydrofuran ring. doctorlib.org This enzymatic reaction generates a highly unstable intermediate, 5'-hydroxyftorafur, which then undergoes spontaneous cleavage to release 5-FU and succinaldehyde. doctorlib.org A second, cytosolic pathway for the metabolic activation of Ftorafur to 5-FU by soluble enzymes has also been identified. doctorlib.org

The lipophilicity imparted by the tetrahydrofuran group, compared to the more polar nature of 5-FU, also influences its pharmacokinetic properties, including its absorption and distribution. While specific studies on Ftorafur's cellular uptake are detailed, research on other lipophilic 5-FU derivatives has shown that increased lipophilicity can enhance cellular uptake and tumor accumulation. For instance, a novel lipophilic 5-FU carbonate derivative demonstrated increased cellular uptake in a concentration-dependent manner in HCT15 cancer cells. researchgate.net This suggests that the tetrahydrofuran moiety likely plays a significant role in facilitating the transport of Ftorafur across cellular membranes, a key step preceding its intracellular activation.

Once Ftorafur is metabolized to 5-FU, the resulting molecule and its subsequent metabolites interact with key intracellular enzymes, most notably thymidylate synthase (TS). The structure of the pyrimidine (B1678525) ring is paramount for these interactions. The fluorine atom at the C5 position is the cornerstone of its cytotoxic activity. This substitution allows the metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), to form a very stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate (CH2-THF). doctorlib.org This complex inhibits the enzyme, leading to a depletion of thymidine (B127349) triphosphate, which is essential for DNA synthesis and repair, thereby inducing cell death.

Computational studies on various uracil (B121893) derivatives have further illuminated the importance of specific features on the pyrimidine ring for enzyme binding. Molecular docking studies have shown that uracil derivatives with an unsubstituted N3 position can be effective inhibitors of thymidylate synthase. ripublication.com The interaction is also sensitive to the cofactors involved; polyglutamated forms of dihydrofolic acid, for example, promote the tight binding of FdUMP to the enzyme. doctorlib.org These findings underscore the critical role of the pyrimidine ring's substitution pattern in mediating the potent inhibition of key enzymes in nucleotide metabolism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

QSAR models are developed by correlating variations in the structural or physicochemical properties of a set of compounds with their measured biological activities. researchgate.netresearchgate.net For Ftorafur and its analogs, this would involve synthesizing a series of related compounds with modifications to the tetrahydrofuran or pyrimidine moieties and testing their cytotoxicity against cancer cell lines.

The process involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested. This is done using internal validation techniques like leave-one-out cross-validation (Q²LOO) and external validation with a separate test set of compounds (R²pred). researchgate.net A high correlation coefficient (R²) for the training set and strong predictive values for the validation sets indicate a robust and reliable model. researchgate.net

The table below illustrates the key statistical parameters used to validate QSAR models.

| Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination. Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q²LOO | Cross-validated R². Measures the internal predictive ability of the model. | > 0.5 |

| R²pred | Predictive R² for an external test set. Measures the ability to predict the activity of new compounds. | > 0.5 |

Table 1: Common statistical metrics for QSAR model validation. These metrics ensure the model is statistically significant and not a result of chance correlation. researchgate.net

The core of QSAR modeling lies in identifying the molecular descriptors that have the most significant correlation with biological activity. researchgate.net These descriptors can be broadly categorized as physicochemical, electronic, steric, and topological.

For a class of compounds like Ftorafur analogs, relevant descriptors might include:

Physicochemical Descriptors:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which influences membrane permeability and cellular uptake.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Electronic Descriptors:

Dipole Moment: Measures the polarity of the molecule, which can affect binding interactions.

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to chemical reactivity.

Topological Descriptors:

Connectivity Indices (e.g., Chi indices): Describe the branching and connectivity of atoms within the molecule.

Shape Indices (e.g., Kappa indices): Quantify different aspects of the molecular shape.

Quantum Chemical Descriptors:

Burden Modified Matrix Eigenvalues: These descriptors encode information about the molecular framework and atomic properties, and have been shown to be significant in predicting anticancer activity. researchgate.net

Identifying which of these descriptors significantly contribute to the biological activity provides direct insight into the SAR, guiding the synthesis of new analogs with potentially enhanced potency.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional, atom-level view of how a ligand, such as Ftorafur or its metabolites, interacts with its biological target. ripublication.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. ripublication.com For Ftorafur's active metabolite, FdUMP, docking studies into the active site of thymidylate synthase can reveal key binding interactions. These studies can identify crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand-enzyme complex. For example, docking studies of uracil derivatives into the thymidylate synthase active site have been performed using software like AutoDock and AutoDock Vina to predict bioactive conformations and binding energies. ripublication.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the scale of nanoseconds to microseconds. mdpi-res.comchemrxiv.org After an initial docking pose is established, an MD simulation can assess the stability of this pose. It tracks the motions of every atom in the system, providing insights into the flexibility of the protein and the ligand, and calculating the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. chemrxiv.org For instance, MD simulations can confirm whether key interactions observed in docking are maintained over time and can reveal conformational changes in the enzyme upon ligand binding. mdpi-res.com

The combined use of docking and MD simulations allows researchers to:

Screen virtual libraries of Ftorafur analogs to prioritize which compounds to synthesize.

Rationalize observed SAR data at a molecular level.

Propose specific modifications to the ligand structure to improve binding affinity and selectivity.

The table below summarizes the roles of these two computational techniques.

| Technique | Primary Function | Key Output | Application to Ftorafur |

| Molecular Docking | Predicts the binding pose and affinity of a ligand in a receptor's active site. | Binding score (e.g., kcal/mol), predicted binding orientation, key interactions (hydrogen bonds, etc.). | Predicting how FdUMP and Ftorafur analogs bind to thymidylate synthase. ripublication.com |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. | Trajectory of atomic motion, stability of binding pose (RMSD), binding free energy. | Assessing the stability of the FdUMP-thymidylate synthase complex. mdpi-res.comchemrxiv.org |

Table 2: Comparison of Molecular Docking and Molecular Dynamics simulations in drug design.

Ligand-Protein Interaction Analysis with Metabolic and Target Enzymes (e.g., CYP450s, TS, DPD)

The biological activity of Ftorafur, a prodrug, is intrinsically linked to its metabolic conversion to 5-fluorouracil (5-FU) and the subsequent interactions of 5-FU's metabolites with various enzymes. Computational and experimental studies have elucidated the specific interactions that govern its efficacy and metabolism, primarily involving Cytochrome P450 (CYP450) enzymes, Thymidylate Synthase (TS), and Dihydropyrimidine (B8664642) Dehydrogenase (DPD).

Cytochrome P450 (CYP450) Enzymes: Ftorafur undergoes metabolic activation to 5-FU through two primary pathways. nih.gov One major pathway is mediated by microsomal CYP450 enzymes, particularly in the liver. nih.govresearchgate.net This process involves the oxidation of Ftorafur at the C-5' position of its tetrahydrofuran moiety. nih.gov In addition to the CYP450-mediated pathway, a second activation route exists, driven by soluble enzymes that cleave the N-1—C-2' bond, directly yielding 5-FU. nih.gov This soluble enzyme pathway is not confined to the liver but is also present in tissues like the small intestine and brain. nih.gov The dual activation pathways highlight the complexity of Ftorafur's conversion and have implications for the design of more selective analogs. nih.gov

Thymidylate Synthase (TS): The primary mechanism of anticancer activity for Ftorafur-derived 5-FU involves the potent inhibition of Thymidylate Synthase (TS). mdpi.compnas.org After Ftorafur is converted to 5-FU, it is further metabolized intracellularly to the active metabolite 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). mdpi.comnih.gov FdUMP acts as a mechanism-based inhibitor of TS. pnas.org It binds to the nucleotide-binding site of the enzyme, competing with the natural substrate, deoxyuridine monophosphate (dUMP). nih.gov This binding event is followed by the formation of a highly stable ternary covalent complex, which also includes the cofactor 5,10-methylenetetrahydrofolate (CH2THF). nih.gov The strength of the carbon-fluorine bond in FdUMP is critical for this inhibition, as it prevents the dehalogenation that occurs with other halogenated dUMP analogs, leading to stable binding and prolonged inactivation of the enzyme. mdpi.com This inhibition of TS disrupts the synthesis of thymidylate, an essential precursor for DNA synthesis, ultimately leading to "thymineless death" in cancer cells. mdpi.com

Dihydropyrimidine Dehydrogenase (DPD): Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU. cancernetwork.comnih.gov More than 80% of an administered 5-FU dose is degraded by DPD into an inactive metabolite, dihydrofluorouracil. acs.org This enzymatic action significantly affects the bioavailability and efficacy of 5-FU. acs.org Molecular docking studies have been employed to understand the interaction between 5-FU and DPD. These studies suggest that 5-FU binds to the active site of DPD, with key interactions involving amino acid residues such as Asn668, Asn736, Thr737, and Asn609. acs.org Given DPD's role in inactivating 5-FU, co-administration of DPD inhibitors with Ftorafur is a strategy used to increase the circulating levels and therapeutic effect of 5-FU. cancernetwork.com

Prediction of Binding Affinities and Conformational Dynamics

Computational methods are increasingly vital for predicting the binding affinities and understanding the conformational dynamics between ligands like Ftorafur's metabolites and their protein targets. nih.gov These techniques provide valuable insights that guide the rational design of more effective drug analogs. arxiv.org

Methods for Predicting Binding Affinity: Several computational approaches are used to estimate how strongly a ligand will bind to a protein. These methods range in computational cost and accuracy. nih.gov

Molecular Docking and Scoring: This is a widely used technique to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. nih.gov While efficient, its accuracy can be limited, especially when distinguishing between molecules with subtle differences in binding strength. nih.gov

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These methods offer a more refined prediction by combining molecular mechanics energy calculations with continuum solvation models. They are often used to re-rank the results from molecular docking, providing a more accurate estimation of binding affinities by analyzing an ensemble of conformations from molecular dynamics simulations. nih.govtum.de

Free Energy Perturbation (FEP): FEP is a rigorous and computationally intensive method that calculates the difference in free energy of binding between two similar ligands. nih.gov It simulates a non-physical, alchemical transformation of one molecule into another to accurately predict relative binding affinities. FEP calculations have been shown to be highly effective in many systems, with their success often depending on the quality of the force fields used. nih.gov

Applications in Ftorafur-Related Systems: These computational tools have been applied to the targets of Ftorafur's metabolites.

Thymidylate Synthase (TS): For TS, computational strategies have been used to design novel inhibitors. For instance, free energy perturbation (FEP) calculations were employed to predict that specific 5'-substituted analogs of FdUMP would maintain potent inhibitory activity against TS. acs.org This predictive power allows for the prioritization of synthetic efforts toward compounds with the highest likelihood of success.

Dihydropyrimidine Dehydrogenase (DPD): The interaction between 5-FU and DPD has been analyzed using molecular docking. These studies have not only identified the key amino acid residues involved in binding but have also predicted the binding affinity. acs.org A reported binding affinity for the DPD–5-FU complex was -26.95 kcal/mol, providing a quantitative measure of the interaction strength. acs.org

Conformational Dynamics: Molecular dynamics (MD) simulations are crucial for studying the conformational dynamics of ligand-protein complexes. These simulations model the movement of atoms over time, revealing how the protein and ligand adapt to each other upon binding. mdpi.com This can show, for example, how a protein's conformation might change to "trap" an inhibitor, a phenomenon that can lead to an unexpectedly high binding affinity. mdpi.com Understanding these dynamic changes is essential for a complete picture of the structure-activity relationship.

Advanced Analytical Methodologies for Ftorafur Research

High-Performance Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components within a mixture. ijpsjournal.com High-performance methods are essential in pharmaceutical analysis for their efficiency, accuracy, and reproducibility. preprints.org

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for analyzing Ftorafur and its primary metabolite, 5-FU, in complex biological samples such as plasma and tears. nih.govresearchgate.net This technique combines the superior separation capabilities of UPLC, which uses smaller particle-size columns to achieve higher resolution and faster analysis times than traditional HPLC, with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

In a typical UPLC-MS/MS application, Ftorafur and 5-FU are separated from other endogenous components of a biological matrix on a specialized column before being introduced into the mass spectrometer. mdpi.comnih.gov The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, often performed using multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even at very low concentrations. nih.govresearchgate.net

Research has demonstrated the development of high-throughput UPLC-MS/MS methods for the simultaneous analysis of Ftorafur and 5-FU. nih.govresearchgate.net For instance, a method using hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS allowed for the analysis of both compounds in tear and plasma samples within two minutes. nih.gov Such methods are validated for linearity, precision, and accuracy to ensure reliable results for clinical and pharmacokinetic studies. nih.govnih.govnih.gov

Table 1: UPLC-MS/MS Method Parameters for Ftorafur and 5-FU Analysis

| Parameter | Example Specification | Source |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | mdpi.comnih.gov |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | mdpi.comnih.gov |

| Ionization Mode | Negative-ion atmospheric pressure chemical ionization or Electrospray Ionization (ESI) | nih.govnih.gov |

| Separation Column | HILIC, Hypercarb, or C18 reverse phase column | nih.govnih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Linearity Range (5-FU) | 2–500 ng/mL | nih.gov |

| Linearity Range (Tegafur) | 200–50,000 ng/mL | nih.gov |

| Analysis Time | As low as 2-6 minutes | nih.govimpactfactor.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique employed in Ftorafur research, primarily for the analysis of its active metabolite, 5-FU. nih.gov Because 5-FU is a polar and non-volatile compound, it is not directly suitable for GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. nih.govosti.gov

The most common derivatization method involves converting 5-FU into its trimethylsilyl (B98337) (TMS) derivative. nih.govnih.gov This is typically achieved by reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). osti.gov The resulting TMS-derivatized 5-FU is then volatile enough to be analyzed by GC-MS. escholarship.org

In this method, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can confirm the identity and quantity of the analyte. osti.gov This technique offers high specificity and sensitivity, with detection limits for trimethylsilylated 5-FU reported in the low nanogram-per-milliliter range in plasma and tissues. nih.gov

Table 2: GC-MS Analysis of Trimethylsilyl (TMS) Derivatized 5-FU

| Step | Description | Source |

| Analyte | 5-Fluorouracil (B62378) (active metabolite of Ftorafur) | nih.gov |

| Derivatization | Conversion to a volatile Trimethylsilyl (TMS) derivative | nih.govacs.org |

| Silylating Agent | e.g., BSTFA with TMCS | osti.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Method | Electron Impact Ionization | nih.gov |

| Detection Limit | As low as 0.001 µg/mL in plasma | nih.gov |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for determining the chemical structure of molecules and for quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of compounds with a high degree of accuracy. measurlabs.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios to three or four decimal places. innovareacademics.inresearchgate.net

This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. labmanager.com In Ftorafur research, HRMS is invaluable for identifying unknown metabolites or degradation products in complex mixtures. innovareacademics.inamericanpharmaceuticalreview.com By providing the precise molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. algimed.com This capability is crucial for confirming the identity of Ftorafur and its metabolites and for elucidating fragmentation pathways in tandem MS experiments, which enhances the confidence in structural assignments. researchgate.netalgimed.com

Infrared (IR) Spectroscopy is an analytical technique used to identify the functional groups present in a molecule. libretexts.orgutdallas.edu The principle behind IR spectroscopy is that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. tutorchase.com

An IR spectrum is a plot of this absorption, which reveals the types of chemical bonds and thus the functional groups present. nih.gov For a molecule like Ftorafur, IR spectroscopy can be used to identify key functional groups such as:

C=O (Carbonyl) stretch: Characteristic of the uracil (B121893) ring.

N-H (Amine) stretch: Also part of the uracil ring structure.

C-F (Carbon-Fluorine) stretch: Indicating the fluorine substitution.

C-O (Ether) stretch: Associated with the tetrahydrofuran (B95107) ring.

While IR spectroscopy is a powerful tool for identifying functional groups, it typically does not provide a complete picture of the molecular structure on its own. utdallas.edulibretexts.org However, it serves as a valuable complementary technique to mass spectrometry and NMR for structural confirmation.

Table 3: Characteristic IR Absorption Frequencies for Ftorafur Functional Groups

| Functional Group | Bond Type | Approximate Wavenumber (cm⁻¹) | Source |

| Amide/Uracil | C=O Stretch | ~1700 | tutorchase.com |

| Amide/Uracil | N-H Stretch | 3400 - 3300 | libretexts.org |

| Fluoroalkane | C-F Stretch | 1400 - 1000 | libretexts.org |

| Ether | C-O Stretch | ~1100 | libretexts.org |

Sample Preparation Strategies for Analytical Studies

Effective sample preparation is a critical prerequisite for successful chromatographic and spectroscopic analysis, as it aims to remove interfering substances from the sample matrix and concentrate the analyte of interest. thermofisher.comupertis.ac.id The choice of technique depends on the nature of the sample and the analytical method to be used. mdpi.com

Common strategies for preparing biological samples like plasma or tissue for Ftorafur analysis include:

Protein Precipitation (PPT): This is a rapid method for removing proteins from biological samples. thermofisher.com It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample, which causes the proteins to precipitate out of the solution. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous solution and an organic solvent. thermofisher.com For Ftorafur and 5-FU analysis, the plasma sample is often mixed with an organic solvent like ethyl acetate. The analytes partition into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent for injection into the analytical instrument. nih.gov This technique is effective for cleaning up complex samples and concentrating the analytes.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent material packed into a cartridge or well plate to isolate analytes from a liquid sample. fishersci.pt The sample is passed through the sorbent, which retains the analytes of interest while allowing interfering components to pass through. The analytes are then eluted with a small volume of a different solvent. impactfactor.org SPE is known for providing cleaner extracts and higher recovery rates compared to LLE. mdpi.com

A well-designed sample preparation protocol is essential for enhancing the sensitivity, accuracy, and robustness of the analytical method, as well as extending the life of the analytical instruments. thermofisher.com

Derivatization Techniques to Enhance Volatility and Thermal Stability (e.g., Trimethylsilylation)

Gas chromatography (GC) is a powerful analytical tool, but its application is often limited to volatile and thermally stable compounds. tcichemicals.com Ftorafur and its primary active metabolite, 5-fluorouracil (5-FU), are polar and non-volatile, necessitating a derivatization step to make them amenable to GC analysis. sigmaaldrich.com Trimethylsilylation (TMS) is a common and effective derivatization technique used for this purpose. sigmaaldrich.com

The process involves reacting the analyte with a silylating reagent, which replaces active hydrogen atoms on functional groups like hydroxyls, amines, and amides with a trimethylsilyl (TMS) group. sigmaaldrich.comsigmaaldrich.com This chemical modification increases the volatility and thermal stability of the compounds, allowing for their successful separation and detection by GC, often coupled with mass spectrometry (GC-MS). tcichemicals.comsigmaaldrich.com

Several trimethylsilylation reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a frequently used option. sigmaaldrich.com The reaction conditions, such as temperature, time, and reagent concentration, must be carefully optimized to ensure complete derivatization and achieve accurate and reproducible results. sigmaaldrich.com For instance, the derivatization of Ftorafur's metabolite, 5-FU, has been successfully achieved using BSTFA, enabling its sensitive detection by GC-MS. nih.govnih.gov

The derivatized analytes, such as bis-silyl-FU, can then be analyzed by GC-MS in selected ion monitoring (SIM) mode, which provides high specificity and sensitivity, with detection limits for 5-FU reaching as low as 1 ng/ml in plasma and urine. nih.gov

Table 1: Trimethylsilylation for Ftorafur and Metabolite Analysis

| Analyte | Derivatization Reagent | Analytical Technique | Key Benefit |

| 5-Fluorouracil (Metabolite of Ftorafur) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increased volatility and thermal stability, enabling sensitive and specific detection. nih.govnih.gov |

| Uracil (Metabolite of Ftorafur) | Trimethylsilylating agents | GLC-Mass Spectrometry | Allows for specific and simultaneous determination alongside 5-fluorouracil. nih.gov |

Optimized Extraction and Purification Procedures from Complex Research Matrices

The accurate analysis of Ftorafur and its metabolites from biological samples like plasma, urine, and tissues is challenging due to the complexity of these matrices. universiteitleiden.nl Endogenous substances such as proteins, lipids, and salts can interfere with the analysis and negatively impact the sensitivity and accuracy of the results. universiteitleiden.nl Therefore, robust extraction and purification procedures are crucial to isolate the target analytes. nih.gov

Commonly employed techniques for sample preparation include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). universiteitleiden.nl The choice of method depends on the specific analyte and the biological matrix. For instance, Ftorafur can be extracted from biological fluids using dichloromethane. researchgate.net

For the more polar metabolite, 5-FU, a multi-step process is often required. After the initial extraction of Ftorafur, 5-FU can be extracted from the remaining sample using a different solvent, such as ethyl acetate. researchgate.net To further purify the extract and remove interfering substances, column chromatography can be employed. nih.gov Anion-exchange columns have also been utilized for the cleanup of related compounds. researchgate.net

The efficiency of the extraction process is critical for quantitative analysis. For example, a hydrophilic interaction liquid chromatography (HILIC) method for analyzing Ftorafur and 5-FU in human tears and plasma reported recovery rates of 94-128% for the target analytes. researchgate.net The development of such optimized procedures ensures the removal of interfering components and the accurate quantification of Ftorafur and its metabolites in complex research matrices. nih.gov

Table 2: Extraction and Purification Methods for Ftorafur and its Metabolites

| Analyte | Extraction Method | Purification Method | Biological Matrix |

| Ftorafur | Liquid-Liquid Extraction (Dichloromethane) | - | Plasma, Urine nih.govresearchgate.net |

| 5-Fluorouracil | Liquid-Liquid Extraction (Ethyl Acetate) | Column Chromatography | Plasma, Urine nih.govresearchgate.net |

| Ftorafur and 5-Fluorouracil | Dilution with Ammonium Acetate and Acetonitrile | Centrifugation | Tears, Plasma researchgate.net |

Emerging Spatial Metabolomics Techniques (e.g., MALDI MSI if applicable to Ftorafur metabolites)

Spatial metabolomics is a rapidly advancing field that allows for the visualization of the distribution of metabolites directly within tissue sections. nih.gov This provides crucial information about the spatial organization of metabolic processes in their native biological context. biorxiv.org Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a key technology in this area, enabling the label-free mapping of a wide range of molecules, including drugs and their metabolites. nih.govfrontiersin.org

The application of MALDI-MSI to Ftorafur research holds significant potential for understanding its metabolic activation and distribution within tumor tissues. By analyzing thin tissue sections, MALDI-MSI can generate detailed maps showing the localization of Ftorafur and its key metabolite, 5-FU, as well as other downstream metabolites. nih.govtum.de This can reveal spatial heterogeneity in drug metabolism and identify regions of high drug concentration or metabolic activity.

The general workflow for a MALDI-MSI experiment involves sectioning the tissue, applying a matrix compound that facilitates ionization, and then acquiring mass spectra across the entire tissue surface. nih.gov The resulting data is used to construct ion images that represent the spatial distribution of each detected molecule. researchgate.net

Recent advancements have even enabled the analysis of metabolites from formalin-fixed, paraffin-embedded (FFPE) tissues, which greatly expands the applicability of this technique to archived clinical samples. nih.gov One study demonstrated a significant overlap in the detected metabolites between FFPE and fresh frozen tissue sections, confirming the potential for retrospective metabolic studies. nih.gov The integration of MALDI-MSI with other imaging modalities, such as imaging mass cytometry (IMC), further enhances the ability to link metabolic information with specific cell types within the tissue. biorxiv.org

While direct MALDI-MSI studies focused specifically on Ftorafur are emerging, the successful application of this technique to other fluoropyrimidine drugs and their metabolites in cancer tissues demonstrates its clear applicability and potential to provide novel insights into the spatial pharmacology of Ftorafur. tum.de

Future Directions in Ftorafur Academic Research

Rational Design of Next-Generation Prodrugs with Enhanced Specificity and Bioavailability

The rational design of next-generation ftorafur prodrugs is a cornerstone of future research, aiming to improve its therapeutic index by increasing tumor specificity and enhancing oral bioavailability. Current research focuses on modifying the ftorafur molecule to exploit the unique physiological conditions of the tumor microenvironment and to leverage specific transport mechanisms.

One promising approach involves the synthesis of ftorafur derivatives that are activated by reactive oxygen species (ROS), which are often found at elevated levels in cancer cells. This strategy aims to achieve tumor-selective release of 5-FU, thereby minimizing systemic toxicity.

Another key area of investigation is the development of amino acid-based prodrugs. By attaching amino acid moieties to the ftorafur structure, researchers aim to utilize amino acid transporters, which are often overexpressed in cancer cells, to facilitate targeted drug delivery. This approach has the potential to significantly improve the oral absorption and tumor-specific accumulation of the active drug. For instance, a study on amino acid monoester prodrugs of floxuridine, a related fluoropyrimidine, demonstrated enhanced membrane permeability and affinity for the human peptide transporter 1 (PEPT1). mdpi.com The oral bioavailability of ftorafur has been reported to be as high as 98%, a significant improvement over intravenously administered 5-FU. nih.gov

Future research in this area will likely focus on:

Tumor-specific enzyme activation: Designing prodrugs that are selectively cleaved by enzymes that are overexpressed in tumor tissues.

pH-sensitive linkers: Incorporating linkers that release the active drug in the acidic tumor microenvironment.

Combination prodrugs: Developing single molecules that co-deliver ftorafur and another synergistic agent to the tumor site.

| Prodrug Strategy | Target Mechanism | Potential Advantage |

| ROS-activated derivatives | High levels of reactive oxygen species in tumors | Enhanced tumor specificity |

| Amino acid conjugates | Overexpressed amino acid transporters on cancer cells | Improved oral bioavailability and targeted delivery mdpi.com |

| Enzyme-labile linkers | Tumor-specific enzyme activity | Site-specific drug release |

| pH-sensitive modifications | Acidic tumor microenvironment | Targeted activation in cancerous tissue |

Investigation of Novel Metabolic Pathways and Enzyme Systems Beyond Established Routes

While the conversion of ftorafur to 5-FU is a well-established metabolic pathway, there is a growing interest in exploring alternative metabolic routes and the enzyme systems involved. A deeper understanding of these pathways could reveal new mechanisms of action, potential drug interactions, and sources of inter-individual variability in patient response.

The primary activation of ftorafur is known to be mediated by cytochrome P450 enzymes, particularly CYP2A6, in the liver. nih.govnih.gov However, studies have also indicated the involvement of other soluble enzymes in this conversion process. nih.gov Future research will likely investigate the role of other CYP isoforms and non-CYP enzymes in ftorafur metabolism.

A particularly intriguing area of future research is the role of the gut microbiome in ftorafur metabolism. The gut microbiota possesses a vast enzymatic repertoire and has been shown to metabolize various drugs, potentially influencing their efficacy and toxicity. tandfonline.comnih.govnih.gov Investigating the biotransformation of ftorafur by specific gut bacterial species could lead to strategies for modulating the gut microbiome to optimize therapeutic outcomes. The potential role of carboxylesterases, highly expressed in the liver and intestine, in the metabolism of ftorafur prodrugs with ester linkages also warrants further investigation. nih.govnih.govresearchgate.netscispace.comdntb.gov.ua

Key research questions in this domain include:

What is the full spectrum of enzymes involved in ftorafur metabolism in different tissues?

How does the gut microbiome influence the bioavailability and metabolic activation of ftorafur?

Are there previously unidentified metabolites of ftorafur, and what are their biological activities?

| Metabolic Pathway/Enzyme System | Location/Mechanism | Research Focus |

| Cytochrome P450 (CYP) Isoforms | Primarily liver | Investigating the role of isoforms other than CYP2A6 in ftorafur activation. nih.govnih.gov |

| Non-CYP Soluble Enzymes | Various tissues | Characterizing alternative enzymatic pathways for 5-FU release. |

| Gut Microbiota | Gastrointestinal tract | Understanding the impact of bacterial metabolism on ftorafur efficacy and toxicity. tandfonline.comnih.govnih.gov |

| Carboxylesterases (CES) | Liver and Intestine | Exploring the hydrolysis of ester-containing ftorafur prodrugs. nih.govnih.govresearchgate.netscispace.comdntb.gov.ua |

Integration of Artificial Intelligence and Machine Learning in Ftorafur Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and their application to ftorafur research holds significant promise. nih.gov These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize treatment strategies.

In the context of ftorafur, AI and ML algorithms could be employed to: